6-Methoxy-indan-4-ylamine
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Overview
Description
6-Methoxy-indan-4-ylamine is a chemical compound that belongs to the class of indan derivatives. Indan derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound consists of an indan backbone with a methoxy group at the 6th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-indan-4-ylamine typically involves the reduction of 6-methoxy-1-indanone. One common method includes the use of alkali metals in the presence of a suitable solvent. For instance, the reduction can be carried out using sodium in ethanol, followed by acidification with acetic acid and extraction with chloroform .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-indan-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methoxy-1-indanone, while substitution reactions can introduce various functional groups, leading to a range of indan derivatives.
Scientific Research Applications
6-Methoxy-indan-4-ylamine has several scientific research applications, including:
Biology: It is used in studies related to neurotransmitter analogs and receptor binding assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: The compound is investigated for its use in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methoxy-indan-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
6-Methoxy-1-indanone: A precursor in the synthesis of 6-Methoxy-indan-4-ylamine.
Indole derivatives: Compounds with similar indan structures but different functional groups, exhibiting diverse biological activities.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, possessing interesting biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the indan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C10H13NO/c1-12-8-5-7-3-2-4-9(7)10(11)6-8/h5-6H,2-4,11H2,1H3 |
InChI Key |
GNPPNEAASOMMCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2)C(=C1)N |
Origin of Product |
United States |
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